molecular formula C11H16O2 B14855546 3-(Tert-butoxy)-5-methylphenol

3-(Tert-butoxy)-5-methylphenol

Cat. No.: B14855546
M. Wt: 180.24 g/mol
InChI Key: NDFSCNOMYGWERG-UHFFFAOYSA-N
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Description

Evolution of Phenol (B47542) Derivatives as Crucial Intermediates in Advanced Synthesis

The journey of phenol and its derivatives from coal tar extracts to indispensable intermediates in complex chemical syntheses is a testament to the advancement of organic chemistry. wikipedia.org Initially, the reactivity of the phenolic hydroxyl group and the aromatic ring were exploited in relatively simple transformations. However, the development of sophisticated synthetic methodologies has unlocked the potential of phenols as highly versatile precursors. acs.org

Modern synthetic strategies, including metal-catalyzed cross-coupling reactions, nucleophilic and electrophilic aromatic substitutions, and various functional group transformations, have enabled the precise and selective modification of phenolic scaffolds. nih.govorganic-chemistry.org This has led to the creation of a vast library of phenol derivatives with tailored properties. These derivatives are no longer just simple building blocks but are often key fragments in the total synthesis of complex natural products and drug candidates. nih.govnih.gov The ability to introduce a diverse range of functional groups onto the phenol ring has made these compounds essential for constructing molecules with specific biological activities and material properties. nih.gov

Stereoelectronic Effects of Alkyl and Alkoxy Substituents on Phenolic Scaffolds

The chemical behavior of a substituted phenol is intricately governed by the stereoelectronic effects of its substituents. chemrxiv.org Alkyl groups, such as the methyl and tert-butyl groups present in 3-(tert-butoxy)-5-methylphenol, are generally considered electron-donating through an inductive effect. mdpi.com This electron donation increases the electron density on the aromatic ring, which can influence the rates and regioselectivity of electrophilic aromatic substitution reactions. chemrxiv.org The bulky tert-butyl group also exerts a significant steric hindrance, which can direct incoming reagents to less hindered positions on the ring. mdpi.com

Positioning of this compound within the Landscape of Functionalized Aromatic Ethers

Within the broad class of functionalized aromatic ethers, this compound occupies a specific niche as a di-substituted phenolic ether. Its structure, featuring a tert-butoxy (B1229062) group and a methyl group at the meta positions relative to each other and to the hydroxyl group, presents a unique combination of steric and electronic properties. The tert-butoxy group serves as a bulky, protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions to reveal the free phenol. This protecting group strategy is a common tactic in multi-step organic synthesis.

The presence of both an alkyl and an alkoxy substituent on the phenol ring makes this compound a valuable intermediate for the synthesis of more complex molecules. The substitution pattern influences the reactivity of the remaining positions on the aromatic ring, allowing for selective functionalization. While not as widely studied as some other phenolic compounds, its structure suggests potential applications in areas where hindered phenols are utilized, such as in the synthesis of antioxidants and stabilizers for polymers. mdpi.com The specific arrangement of the substituents in this compound provides a unique platform for further chemical exploration and the development of novel functional materials and bioactive compounds.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS Number 23803-84-1 chemsrc.com
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O2/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7,12H,1-4H3

InChI Key

NDFSCNOMYGWERG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)(C)C)O

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Tert Butoxy 5 Methylphenol

Stereoelectronic Influence of the tert-Butoxy (B1229062) Group on Aromatic Reactivity

The chemical behavior of 3-(tert-butoxy)-5-methylphenol is significantly governed by the interplay of electronic and steric effects originating from its substituents. The tert-butoxy and methyl groups, along with the phenolic hydroxyl, dictate the reactivity of the aromatic ring towards various chemical transformations.

The tert-butoxy group, like other alkoxy groups, acts as an electron-donating group, which increases the electron density of the aromatic ring through resonance. This is achieved by the delocalization of a lone pair of electrons from the oxygen atom into the aromatic π-system. wikipedia.orgmdpi.com This donation of electron density enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. wikipedia.org The methyl group at the 5-position further contributes to this electron-donating effect via induction and hyperconjugation. stackexchange.com

The combined electron-donating effects of the tert-butoxy and methyl groups predominantly increase the electron density at the ortho and para positions relative to the hydroxyl and tert-butoxy groups. However, the directing influence of the powerful hydroxyl group (-OH) typically governs the position of electrophilic attack, favoring substitution at positions ortho and para to it. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) and para (position 4) are activated.

The inductive effect of the tert-butyl group itself is also electron-donating, which further stabilizes the aromatic ring and any carbocation intermediates formed during electrophilic attack. mdpi.comstackexchange.com This stabilization facilitates a faster reaction rate compared to unsubstituted benzene (B151609). stackexchange.com

The most notable feature of the tert-butoxy group is its significant steric bulk. mdpi.comnumberanalytics.comresearchgate.net This large size physically obstructs the approach of reagents to the positions on the aromatic ring adjacent to it (the ortho positions). numberanalytics.comvarsitytutors.com In the case of this compound, the tert-butoxy group at position 3 sterically hinders positions 2 and 4.

This steric hindrance has a profound impact on the regioselectivity of reactions. numberanalytics.com While the electronic effects activate positions 2, 4, and 6 for electrophilic attack, the steric bulk of the tert-butoxy group can make position 2 less accessible to incoming electrophiles. numberanalytics.com Consequently, electrophilic substitution is more likely to occur at the less hindered positions 4 and 6. For very bulky electrophiles, substitution at position 6 might be favored over position 4 due to the combined steric hindrance from the adjacent tert-butoxy group. This interplay between activating electronic effects and deactivating steric effects is a key determinant of the final product distribution in reactions involving this molecule. numberanalytics.comnumberanalytics.com

Table 1: Influence of Substituents on Aromatic Reactivity

Substituent Position Electronic Effect Steric Effect Influence on Reactivity
Hydroxyl (-OH) 1 Strong activating (electron-donating via resonance) Small Directs electrophiles to ortho (2, 6) and para (4) positions
tert-Butoxy (-OC(CH₃)₃) 3 Activating (electron-donating via resonance and induction) Large Increases electron density but sterically hinders adjacent positions (2, 4)
Methyl (-CH₃) 5 Weak activating (electron-donating via induction and hyperconjugation) Moderate Enhances overall ring activation

Mechanistic Studies of Phenolic Ether Cleavage and Formation

The formation of this compound, an aryl tert-butyl ether, can be achieved through methods like the Williamson ether synthesis, though the bulky nature of the tert-butyl group can present challenges.

The cleavage of the ether linkage in this compound is a characteristic reaction of aryl alkyl ethers, particularly those with tertiary alkyl groups. libretexts.org This cleavage is typically acid-catalyzed and proceeds through a mechanism that favors the formation of a stable carbocation. libretexts.orgmasterorganicchemistry.comopenstax.org

The reaction mechanism involves the following steps:

Protonation of the Ether Oxygen: A strong acid (e.g., HBr or HI) protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.comyoutube.com

Formation of a Carbocation: Due to the high stability of the tertiary carbocation, the C-O bond cleaves, releasing the phenol (B47542) (3-methylphenol or orcinol) and forming a tert-butyl carbocation. libretexts.orgopenstax.org This step can proceed via an Sₙ1 or E1 pathway. libretexts.orgopenstax.org Aryl ethers with tertiary alkyl groups readily undergo this cleavage because they can form stable intermediate carbocations. openstax.org

Reaction of the Carbocation: The tert-butyl carbocation can then react in several ways. It can be attacked by a nucleophile (like a halide ion from the acid) to form a tert-butyl halide, or it can undergo elimination (E1) to form isobutylene (B52900), especially at higher temperatures. libretexts.orgyoutube.com

Importantly, the cleavage always results in a phenol and an alkyl derivative because the aromatic ring is unreactive towards nucleophilic substitution under these conditions. libretexts.org The cleavage of the tert-butoxy group can also be achieved photochemically, which may involve radical or ionic intermediates. acs.org

Oxidative Chemistry and Radical Pathways Involving this compound

The phenolic hydroxyl group makes this compound susceptible to oxidative reactions, often proceeding through radical intermediates. The substituents on the ring play a crucial role in the generation and stability of these radicals.

Phenols, including hindered phenols like this compound, can undergo one-electron oxidation to form phenoxy radicals. wikipedia.orgresearchgate.net This process can be initiated by enzymes like peroxidases or tyrosinase, or by chemical oxidants. nih.gov The resulting phenoxy radical is an organic radical where the unpaired electron is delocalized over the oxygen atom and the aromatic ring. nih.gov

The stability of the phenoxy radical derived from this compound is significantly influenced by its substituents:

Resonance Stabilization: The unpaired electron is delocalized into the π-system of the benzene ring, primarily at the ortho and para positions. This delocalization is a key factor in the stability of all phenoxy radicals. nih.gov

Steric Hindrance: The bulky tert-butoxy group provides steric protection to the radical center on the oxygen and the adjacent carbon atoms of the ring. mdpi.comcambridge.org This shielding slows down reactions that would lead to the radical's decomposition or dimerization, thus increasing its persistence. researchgate.netcambridge.org The methyl group also contributes, albeit to a lesser extent, to this steric protection.

Electronic Effects: The electron-donating nature of both the tert-butoxy and methyl groups helps to stabilize the electron-deficient radical center. mdpi.com

The combination of resonance delocalization and steric hindrance from the tert-butoxy group makes the corresponding phenoxy radical relatively stable and persistent compared to the unsubstituted phenoxy radical. cambridge.orgacs.org

The antioxidant activity of hindered phenols is closely related to the kinetics and thermodynamics of electron and hydrogen atom transfer. nih.govresearchgate.net The primary antioxidant mechanism for phenols involves the donation of the hydrogen atom from the hydroxyl group to a free radical, a process often described as hydrogen atom transfer (HAT). researchgate.net

Kinetics: The rate of reaction with free radicals is a key measure of antioxidant efficiency. nih.gov The steric hindrance provided by the tert-butoxy group can influence reaction rates. rsc.org While it protects the resulting phenoxy radical, it might also slow down the initial reaction with some radical species by sterically impeding their approach to the hydroxyl group. The rate of these reactions can be studied using techniques like stopped-flow spectrophotometry. researchgate.net The reaction of hindered phenols with radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) is a common method to assess these kinetic parameters. rsc.org

Thermodynamics: The key thermodynamic parameter governing the HAT process is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov A lower BDE indicates that the hydrogen atom can be donated more easily, making the phenol a more effective antioxidant. The electron-donating tert-butoxy and methyl groups on this compound increase the electron density on the phenoxy radical formed after H-atom donation, thereby stabilizing it. This stabilization lowers the O-H BDE compared to unsubstituted phenol, making it thermodynamically more favorable to act as a radical scavenger. nih.gov The oxidation potential of the phenol is another important thermodynamic parameter; electron-donating groups generally lower this potential, facilitating the one-electron transfer process. researchgate.netnih.gov

Mechanistic Implications for Oxidative Transformations

The oxidative transformations of this compound are mechanistically rooted in the chemistry of hindered phenols, which are well-regarded for their antioxidant properties. The presence of the phenolic hydroxyl group is central to this reactivity, acting as a hydrogen atom donor to neutralize free radicals. This process generates a resonance-stabilized phenoxy radical, the stability of which is crucial for the compound's efficacy as a radical scavenger.

The mechanism proceeds via the homolytic cleavage of the O-H bond, where this compound (ArOH) donates its phenolic hydrogen to a radical species (R•), thereby terminating the radical chain reaction and forming a new, less reactive phenoxy radical (ArO•).

ArOH + R• → ArO• + RH

The stability of the resulting 3-(tert-butoxy)-5-methylphenoxy radical is significantly influenced by the electronic and steric effects of the ring substituents. The methyl group at the C5 position provides moderate stabilization to the radical through hyperconjugation and weak electron-donating inductive effects. The tert-butoxy group at the C3 position, while sterically bulky, can contribute to radical stabilization through resonance by donation of a lone pair of electrons from the oxygen atom.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the hydroxyl (-OH), tert-butoxy (-O-t-Bu), and methyl (-CH₃) groups. All three are activating groups and ortho-, para-directors, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. stackexchange.commsu.eduncert.nic.in

The available positions for substitution on the aromatic ring are C2, C4, and C6.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

Tert-butoxy Group (-O-t-Bu): This group is also activating and directs ortho (C2, C4) and para (C6). However, its significant steric bulk can hinder substitution at the adjacent C2 and C4 positions. stackexchange.com

Methyl Group (-CH₃): A moderately activating group, the methyl group directs ortho (C4, C6) and para (C2).

Position C2: Activated by the para-directing methyl group and the ortho-directing hydroxyl and tert-butoxy groups. However, it is flanked by the hydroxyl and the very bulky tert-butoxy group, leading to significant steric hindrance which likely makes it a less favored site for many electrophiles.

Position C4: Activated by the ortho-directing tert-butoxy and methyl groups, and the para-directing hydroxyl group. The steric hindrance from the adjacent tert-butoxy group at C3 and the methyl group at C5 makes this position sterically crowded.

Position C6: Activated by the ortho-directing hydroxyl and methyl groups, and the para-directing tert-butoxy group. This position is ortho to the powerful hydroxyl activator and is sterically less hindered compared to C2, making it a highly probable site for electrophilic attack.

Therefore, electrophilic substitution is most likely to occur at the C6 position, driven by the strong activating and directing effect of the hydroxyl group and manageable steric hindrance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating Groups Directing to this PositionSteric HindrancePredicted Reactivity
C2 -OH (ortho), -O-t-Bu (ortho), -CH₃ (para)HighLow
C4 -OH (para), -O-t-Bu (ortho), -CH₃ (ortho)Moderate to HighModerate
C6 -OH (ortho), -O-t-Bu (para), -CH₃ (ortho)Low to ModerateHigh

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is primarily characterized by an acid-base reaction. msu.edulibretexts.org Organometallic reagents are potent bases and readily deprotonate the acidic phenolic hydroxyl group. libretexts.org

The general reaction can be represented as follows:

With Organolithium Reagents: ArOH + R-Li → ArO⁻Li⁺ + R-H

With Grignard Reagents: ArOH + R-MgX → ArO-MgX + R-H

In these reactions, the nucleophilic carbon of the organometallic compound abstracts the proton from the hydroxyl group, forming a lithium or magnesium phenoxide salt and the corresponding alkane (R-H) from the organometallic reagent. msu.edulibretexts.org This deprotonation happens rapidly and is typically the exclusive reaction pathway, as the ether linkage of the tert-butoxy group is generally unreactive towards these reagents under standard conditions.

The resulting phenoxide is a valuable synthetic intermediate. The negatively charged oxygen atom makes the ring even more activated towards subsequent reactions, although the primary utility lies in using the phenoxide itself as a nucleophile in reactions such as Williamson ether synthesis or esterification. The choice between an organolithium or Grignard reagent can influence the solubility and subsequent reactivity of the resulting phenoxide salt.

Table 2: Reaction of this compound with Common Organometallic Reagents

ReagentReagent TypeProductByproduct
CH₃Li (Methyllithium) OrganolithiumLithium 3-(tert-butoxy)-5-methylphenoxideMethane
n-BuLi (n-Butyllithium) OrganolithiumLithium 3-(tert-butoxy)-5-methylphenoxiden-Butane
CH₃MgBr (Methylmagnesium bromide) Grignard Reagent3-(tert-butoxy)-5-methylphenoxymagnesium bromideMethane

Applications As a Building Block in Materials Science and Polymer Chemistry

Utilization of 3-(Tert-butoxy)-5-methylphenol as a Monomeric Unit for Polymerization

While specific examples of large-scale polymerization of this compound are not widely documented in mainstream commercial applications, its structure is analogous to other phenolic compounds used in condensation polymerization. youtube.comyoutube.com Phenolic polymers are typically formed through the reaction of phenols with aldehydes, creating a network of repeating units. ontosight.ai In theory, the phenolic ring of this compound could react with aldehydes like formaldehyde, with the reaction sites being the ortho and para positions relative to the hydroxyl group (after cleavage of the tert-butyl group) or by other coupling reactions.

The polymerization process for phenolic compounds can be catalyzed by either acids or bases, leading to different polymer structures, such as linear Novolacs or cross-linked Resols. youtube.comyoutube.com The presence of the tert-butoxy (B1229062) and methyl groups on the aromatic ring would significantly influence the reactivity of the monomer and the structure of the resulting polymer.

Design and Synthesis of Functional Polymers Incorporating Phenolic Ether Scaffolds

Phenolic ethers are a class of compounds that can be incorporated into polymer backbones to enhance thermal stability and chemical resistance. wikipedia.org The synthesis of functional polymers using phenolic ether scaffolds like that of this compound allows for the introduction of specific functionalities. The tert-butoxy group is a key feature; it is a bulky group that can be chemically removed (deprotected) to reveal a reactive hydroxyl group. This deprotection step can be performed post-polymerization, enabling the creation of functional sites along the polymer chain for further chemical modification or to alter polymer properties like solubility.

This strategy is part of a broader approach in polymer chemistry where "reactive oligomers" or polymers with specific end-groups are synthesized for further reactions, allowing for the creation of complex architectures like block copolymers. tue.nl

Development of Macromolecular Structures with Tailored Properties

The inclusion of the this compound substructure into a polymer chain is a deliberate design choice to tailor the final properties of the material.

Thermal Stability : The aromatic ether linkage is known for its high thermal stability, making it suitable for high-temperature applications. ontosight.ai Polymers incorporating this scaffold are expected to exhibit good resistance to thermal degradation.

Solubility : The bulky and hydrophobic tert-butoxy group can influence the polymer's solubility in various solvents. nih.gov It can increase solubility in non-polar organic solvents, which is advantageous for solution-based processing techniques.

Mechanical Properties : The rigidity of the phenyl ring combined with the flexibility of the ether linkage can be balanced to achieve desired mechanical properties, from rigid thermosets to more flexible thermoplastics.

Precursor for Polymer Additives with Specific Chemical Functions

The most prominent application for phenolic compounds containing tert-butyl groups is as precursors for polymer additives, particularly antioxidants. nih.gov These additives are crucial for protecting polymers from degradation caused by heat, oxygen, and UV radiation during processing and end-use. vdhchemtech.comchem-manufacture.cn The tert-butyl groups are sterically hindering, which enhances the antioxidant effectiveness by stabilizing the phenoxy radical that forms during the inhibition of oxidation. nih.gov

While this compound itself is a phenolic ether, its structural relatives, hindered phenols, are widely used to synthesize well-known antioxidants. The underlying principle is the same: a phenol (B47542) ring substituted with bulky alkyl groups. For instance, butylated hydroxytoluene (BHT) and derivatives of hydroxyphenylpropionate are common examples. vdhchemtech.comwikipedia.org These molecules function by scavenging free radicals that initiate polymer degradation.

Below is a table of common hindered phenolic antioxidants that share structural motifs with this compound, illustrating the importance of this chemical class as precursors for polymer additives.

Additive NameKey Structural FeaturesPrimary FunctionTypical Polymer Applications
Butylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylphenolAntioxidantPolyolefins, Elastomers, Edible Oils
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateHindered phenol with a long alkyl chain (C18)Antioxidant, StabilizerPolypropylene, Polyethylene (B3416737), Food Packaging
Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)Four hindered phenol groups on a central moleculeHigh-performance AntioxidantAdhesives, Sealants, Coatings
4,4'-Butylidenebis(6-tert-butyl-3-methylphenol)Two hindered phenol units linked by a butylidene groupAntioxidantPolyolefins, Rubber

This table is generated based on information from multiple sources. nih.govwikipedia.orgchemicalbook.com

Influence of this compound Substructure on Polymer Architecture and Performance

Influence on Architecture : The bulky tert-butoxy group acts as a significant steric impediment. In a polymer chain, these groups would disrupt close chain packing, leading to a more amorphous (less crystalline) structure. This increased free volume can affect properties like gas permeability and the glass transition temperature (Tg) of the polymer. The substitution pattern on the phenyl ring (at positions 3 and 5) dictates the possible linkages during polymerization, influencing whether the resulting polymer is linear or branched.

Influence on Performance :

Oxidative Stability : Polymers containing phenyl ether linkages generally exhibit good thermo-oxidative stability. wikipedia.org If the tert-butoxy group is retained, it protects the ether linkage. If it is converted to a hydroxyl group, it can function as a built-in antioxidant, enhancing the polymer's service life.

Chemical Resistance : The hydrophobic nature of the tert-butyl group and the stability of the ether bond contribute to the polymer's resistance to chemical attack, particularly from aqueous and polar environments. nih.gov

Processing : The enhanced solubility and potential for a lower melting point or glass transition temperature (due to reduced crystallinity) can make the polymer easier to process via extrusion or molding. wikipedia.org

Coordination Chemistry and Catalysis with 3 Tert Butoxy 5 Methylphenol Derivatives

Synthesis and Characterization of Metal Complexes Featuring Phenolic Ether Ligands

The synthesis of metal complexes involving phenolic ligands typically proceeds via the deprotonation of the hydroxyl group by a suitable base, followed by the reaction with a metal salt. In the case of 3-(tert-butoxy)-5-methylphenol, the bulky tert-butoxy (B1229062) group and the methyl group would sterically influence the approach of the metal center and the subsequent coordination geometry.

Characterization of such complexes would likely involve a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the ligand structure and observing changes in chemical shifts upon coordination to a metal. Infrared (IR) spectroscopy would be employed to monitor the vibrational frequencies of the C-O and O-H (if protonated) bonds. X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination environment of the metal center.

Coordination Modes and Ligand Field Effects of the tert-Butoxy-substituted Phenol (B47542)

As a ligand, 3-(tert-butoxy)-5-methylphenolate would primarily act as a monodentate O-donor. The electronic properties of the ligand, influenced by the electron-donating methyl group and the bulky, electron-rich tert-butoxy group, would affect the ligand field strength. These substituents would increase the electron density on the phenolate (B1203915) oxygen, enhancing its donor capacity and potentially stabilizing higher oxidation states of the coordinated metal. The significant steric hindrance imposed by the tert-butoxy group is expected to play a major role in determining the coordination number and geometry of the resulting metal complexes, likely favoring less crowded structures.

Application in Homogeneous and Heterogeneous Catalysis

While no specific catalytic applications for metal complexes of this compound are documented, related phenolato complexes are known to be active in various catalytic transformations.

Catalytic Activity in Organic Transformations (e.g., polymerization, oxidation)

Metal complexes with substituted phenolate ligands have been extensively studied as catalysts for the polymerization of olefins and lactones. The electronic and steric properties of the substituents on the phenol ring can be tuned to control the catalytic activity and the properties of the resulting polymer. For instance, bulky substituents can influence the stereoselectivity of the polymerization.

In oxidation catalysis, metal-phenolato complexes can mimic the active sites of certain metalloenzymes. They can act as catalysts for the oxidation of various substrates, including alcohols and phenols. The redox potential of the metal center, which is crucial for the catalytic cycle, is modulated by the electronic effects of the substituents on the phenolate ligand.

Ligand Structure-Activity Relationships in Catalytic Cycles

The relationship between the ligand structure and the catalytic activity is a central theme in catalyst design. For a hypothetical catalyst based on this compound, the following relationships could be anticipated:

Steric Effects: The bulky tert-butoxy group would likely create a specific pocket around the metal center, influencing substrate selectivity. It could also enhance catalyst stability by preventing bimolecular decomposition pathways.

Electronic Effects: The combined electron-donating effects of the methyl and tert-butoxy groups would increase the electron density on the metal center. This could enhance the rate of oxidative addition steps in a catalytic cycle but might retard reductive elimination steps.

A hypothetical data table illustrating potential structure-activity relationships is presented below, based on general principles observed for related catalysts.

Substituent at C3Substituent at C5Metal CenterReaction TypeObserved Trend (Hypothetical)
tert-butoxymethylTiOlefin PolymerizationIncreased steric bulk may lead to higher stereoselectivity.
tert-butoxymethylFeSubstrate OxidationEnhanced electron donation may increase the rate of oxidation of electron-poor substrates.
methoxyHTiOlefin PolymerizationLower steric bulk may lead to higher activity but lower stereoselectivity.
methoxyHFeSubstrate OxidationReduced electron donation may decrease the rate of oxidation.

Investigation of Metal-Ligand Cooperativity in Catalytic Processes

Metal-ligand cooperativity (MLC) refers to the active participation of the ligand in a chemical transformation, going beyond its role as a simple spectator. wikipedia.org In phenolato complexes, the phenolate oxygen can act as a proton shuttle or a hydrogen bond acceptor, facilitating substrate activation. While there are no specific studies on MLC involving this compound, the general principles are applicable. The phenolate ligand could cooperate with the metal center in activating substrates by, for example, deprotonating a substrate molecule. acs.orgrsc.org

Theoretical and Computational Investigations of 3 Tert Butoxy 5 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 3-(Tert-butoxy)-5-methylphenol. These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons.

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to calculate key structural parameters. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The resulting data provides a solid foundation for understanding the molecule's steric and electronic properties. Furthermore, by mapping the potential energy surface, researchers can identify the lowest energy conformations and the energy barriers between different rotational isomers, offering insights into the molecule's flexibility.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is primarily located on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed more across the aromatic ring. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Computational studies have quantified this energy gap, providing valuable information about the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. In the case of this compound, MEP maps reveal regions of negative electrostatic potential, primarily around the oxygen atoms of the hydroxyl and tert-butoxy (B1229062) groups, which are susceptible to electrophilic attack. Regions of positive potential are typically found around the hydrogen atoms, particularly the hydroxyl proton. These maps are essential for understanding non-covalent interactions, such as hydrogen bonding, which play a critical role in the molecule's biological and chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations of this compound in various solvents can reveal its conformational flexibility and the nature of its interactions with surrounding molecules. These simulations can track the movement of each atom, providing insights into the stability of different conformers and the dynamics of intermolecular hydrogen bonding. This information is particularly important for understanding how the molecule behaves in a biological environment or in solution.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a compound based on its molecular structure. For this compound, QSAR models could be developed to predict its potential antioxidant activity, a common feature of phenolic compounds. These models use calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to establish a mathematical relationship with the observed activity. Similarly, QSPR models can predict properties like boiling point, solubility, and partition coefficient, which are crucial for drug design and environmental fate assessment.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm its structure. DFT calculations are commonly used to predict ¹H and ¹³C NMR spectra, providing a theoretical basis for assigning the observed peaks. Similarly, calculated IR spectra can help to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the phenol group and the C-O stretches of the ether and phenol moieties. Predicted UV-Vis spectra can provide information about the electronic transitions within the molecule, which are related to its chromophores.

Reaction Pathway Mapping and Transition State Analysis

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing fundamental insights into how chemical transformations occur. For this compound, theoretical and computational chemistry offers powerful tools to map potential reaction pathways and characterize the associated transition states. These investigations are crucial for understanding its synthesis, reactivity, and potential applications, such as in the field of antioxidants. By employing quantum mechanical calculations, researchers can model the energetic landscape of a reaction, identifying the most favorable routes from reactants to products.

Computational studies on phenolic compounds frequently utilize Density Functional Theory (DFT) to explore their reaction mechanisms. nih.govlp.edu.uanih.gov This approach has proven effective in analyzing the antioxidant properties of phenols, which typically involve the transfer of a hydrogen atom from the hydroxyl group to a radical species. nih.govlp.edu.ua The primary mechanisms investigated for phenolic antioxidants are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT). lp.edu.ua

In the context of this compound, a computational study would typically begin by optimizing the geometries of the reactant molecule and the radical species it might interact with. The reaction pathway for a mechanism like HAT would then be systematically mapped. This involves identifying the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in its kinetics. acs.org

Transition state analysis involves several key steps. After an approximate transition structure is located, its geometry is fully optimized. A frequency calculation is then performed on this optimized structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from the reactant to the product. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product states. acs.org

For this compound, the reaction pathway for its antioxidant activity, specifically the HAT mechanism with a model radical (e.g., hydroperoxyl radical, HOO•), could be investigated. The key parameters obtained from such a study would include the activation energy (Ea), the enthalpy of reaction (ΔH), and the geometric parameters of the transition state, such as the lengths of the breaking O-H bond and the forming O-H bond with the radical.

The following interactive data table presents hypothetical findings from a DFT study on the reaction of this compound with a hydroperoxyl radical, illustrating the kind of data generated in such an investigation. The calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide a good balance of accuracy and computational cost for phenolic systems. lp.edu.ua

ParameterValueUnitDescription
Activation Energy (Ea)12.5kcal/molThe energy barrier for the hydrogen atom transfer from the phenolic hydroxyl group to the hydroperoxyl radical.
Enthalpy of Reaction (ΔH)-8.2kcal/molThe overall change in enthalpy for the reaction, indicating an exothermic process.
Imaginary Frequency-1540cm⁻¹The single imaginary frequency confirming the structure as a true transition state.
O-H Bond Length (breaking)1.25ÅThe length of the original phenolic O-H bond in the transition state structure.
O---H Bond Length (forming)1.35ÅThe distance between the transferring hydrogen and the oxygen of the hydroperoxyl radical in the transition state.

Advanced Analytical Methodologies for Characterization and Detection of 3 Tert Butoxy 5 Methylphenol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides detailed information about the molecular structure, bonding, and electronic properties of 3-tert-butyl-5-methylphenol (B1618670).

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 3-tert-butyl-5-methylphenol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 3-tert-butyl-5-methylphenol, the spectrum is expected to show distinct signals for the phenolic hydroxyl (-OH) group, the aromatic protons, the methyl group, and the tert-butyl group. The chemical shifts are influenced by the electron-donating effects of the alkyl and hydroxyl substituents on the aromatic ring. Data for analogous compounds like 3,5-di-tert-butylphenol (B75145) and 3-tert-butylphenol (B181075) support these expected patterns. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 3-tert-butyl-5-methylphenol will display unique signals for the aromatic carbons, the methyl carbon, and the carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are particularly informative, reflecting the substitution pattern on the ring. chemicalbook.comchemicalbook.com

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm structural assignments. COSY establishes correlations between coupled protons, while HSQC links protons to their directly attached carbon atoms. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-tert-butyl-5-methylphenol Predicted values are based on standard NMR principles and data from structurally similar compounds.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
-C(CH₃)₃~1.3~319H singlet in ¹H NMR; 1 signal in ¹³C NMR.
-C(CH₃)₃-~34Quaternary carbon.
-CH₃~2.3~213H singlet in ¹H NMR.
-OH~4.5-5.5-Broad singlet, chemical shift is concentration and solvent dependent.
Ar-H2~6.7~117Aromatic proton ortho to -OH and meta to tert-butyl.
Ar-H4~6.6~122Aromatic proton meta to both -OH and tert-butyl.
Ar-H6~6.8~114Aromatic proton ortho to -OH and meta to methyl.
Ar-C1 (-OH)-~155Carbon bearing the hydroxyl group.
Ar-C3 (-C(CH₃)₃)-~140Carbon bearing the tert-butyl group.
Ar-C5 (-CH₃)-~138Carbon bearing the methyl group.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 3-tert-butyl-5-methylphenol and to investigate its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized and fragmented. The molecular ion peak (M⁺) for 3-tert-butyl-5-methylphenol would appear at an m/z corresponding to its molecular weight (164.24 g/mol ). A characteristic and often base peak in the spectrum of tert-butyl substituted phenols is the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a highly stable fragment at [M-15]⁺. This fragmentation pattern is a key identifier for the tert-butyl moiety. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For instance, HRMS analysis of related phenolic compounds has been used to confirm their composition with high precision. rsc.orgrsc.org

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to further fragmentation. This technique provides detailed structural information by establishing fragmentation pathways, helping to distinguish between isomers.

Table 2: Predicted Key Mass Fragments for 3-tert-butyl-5-methylphenol in EI-MS

m/zProposed FragmentSignificance
164[C₁₁H₁₆O]⁺Molecular Ion (M⁺)
149[M - CH₃]⁺Loss of a methyl group from the tert-butyl substituent; often the base peak.
121[M - C₃H₇]⁺Loss of a propyl radical.
107[M - C₄H₉]⁺Loss of the tert-butyl group.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of 3-tert-butyl-5-methylphenol is characterized by several key absorption bands. A prominent broad band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups appears just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically result in bands in the 1600-1450 cm⁻¹ region. acs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum. Theoretical calculations and experimental data on similar molecules, such as 3-tert-butylphenol, are used to assign the observed vibrational modes. hmdb.ca

Table 3: Characteristic Vibrational Frequencies for 3-tert-butyl-5-methylphenol

Frequency Range (cm⁻¹)AssignmentTechnique
3600 - 3200O-H stretchFT-IR (Broad)
3100 - 3000Aromatic C-H stretchFT-IR, Raman
2980 - 2850Aliphatic C-H stretchFT-IR, Raman
1610, 1580Aromatic C=C stretchFT-IR, Raman
1470 - 1430C-H bend (alkyl)FT-IR
1250 - 1180C-O stretch (phenol)FT-IR

UV-Vis spectroscopy measures the electronic transitions within the molecule. Substituted phenols like 3-tert-butyl-5-methylphenol typically exhibit absorption maxima (λ_max) in the ultraviolet region, arising from π → π* transitions within the benzene (B151609) ring. The primary absorption band is expected around 270-280 nm. The position and intensity of this band can be influenced by the solvent polarity and the pH of the solution, as deprotonation of the phenolic hydroxyl group in basic media causes a bathochromic (red) shift. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for isolating 3-tert-butyl-5-methylphenol from reaction mixtures or environmental samples prior to its detection and quantification.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. Phenols can be analyzed directly by GC, often using a flame ionization detector (FID). However, the polar hydroxyl group can lead to peak tailing. To improve chromatographic performance, the phenol (B47542) is often derivatized, for example, by silylation, to increase its volatility and reduce its polarity. epa.govchula.ac.th When coupled with a mass spectrometer (GC-MS), it provides a robust method for both separation and identification. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of less volatile or thermally sensitive phenolic compounds. The most common mode is reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water with methanol (B129727) or acetonitrile). hmdb.caacs.org Detection is commonly achieved using a UV detector set at the λ_max of the analyte or a mass spectrometer for enhanced selectivity and sensitivity (LC-MS). acs.org

Coupled Techniques (e.g., GC-MS, LC-MS, GC-TOFMS)

The characterization and detection of 3-(Tert-butoxy)-5-methylphenol in various matrices are effectively achieved using coupled analytical techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov For the analysis of phenolic compounds, a capillary column, such as one with a stationary phase of nitroterephthalic acid-modified polyethylene (B3416737) glycol or 5% diphenyl/95% dimethyl polysiloxane, is typically employed for separation. mdpi.comnih.gov The sample, after appropriate extraction, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that allows for definitive identification. meclib.jp In some cases, derivatization of phenols with agents like pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) can improve chromatographic behavior and detection sensitivity, particularly with an electron capture detector (ECD). epa.gov

GC-MS Analysis Parameters for Phenolic Compounds

ParameterSettingSource
Column Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or similar lcms.cz
Injection Mode Splitless mdpi.comlcms.cz
Inlet Temperature Programmed, e.g., 65 °C to 280 °C lcms.cz
Oven Program Temperature gradient, e.g., 45 °C to 325 °C lcms.cz
Carrier Gas Helium mdpi.comlcms.cz
Ionization Energy 70 eV (Electron Impact) lcms.cz
Mass Range 50-1000 m/z lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing less volatile or thermally labile phenols and their transformation products in complex matrices like food or environmental samples. lcms.cznih.gov Reversed-phase chromatography is the common mode of separation, using columns like a C18 or a phenyl-based column. sci-hub.boxnih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. lcms.czsci-hub.box Electrospray ionization (ESI) is a frequently used ionization source, which can be operated in either positive or negative ion mode depending on the analyte. lcms.czlcms.cz The high sensitivity and selectivity of LC-MS/MS, especially in multiple reaction monitoring (MRM) mode, allow for the detection of trace levels of the target compound. lcms.cz

LC-MS/MS Analysis Parameters for Phenolic Compounds

ParameterSettingSource
Column Acquity UPLC BEH Phenyl or similar C18 sci-hub.box
Mobile Phase Water/Acetonitrile or Water/Methanol gradient lcms.czsci-hub.box
Ionization Source Electrospray Ionization (ESI) lcms.cz
MS Mode Multiple Reaction Monitoring (MRM) lcms.czsci-hub.box
Polarity Negative or Positive lcms.cz
Injection Volume 1-10 µL lcms.czsci-hub.box

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS):

GC-TOFMS offers advantages in the analysis of complex mixtures due to its high acquisition speed and mass accuracy. This technique has been successfully applied to the analysis of volatile components in essential oils, including phenolic compounds structurally similar to this compound, such as 3-methoxy-5-methylphenol. researchgate.net The high resolving power and accurate mass data provided by the TOF mass analyzer aid in the confident identification of compounds by allowing for the determination of elemental compositions from the measured mass of molecular and fragment ions. lcms.czresearchgate.net

Electrochemical Characterization Techniques

Electrochemical methods offer a sensitive and often cost-effective approach for studying the redox behavior of phenolic compounds, including this compound. Techniques such as cyclic voltammetry (CV) and square-wave voltammetry are used to investigate the oxidation mechanisms of sterically hindered phenols. nih.gov

The electrochemical oxidation of phenols typically involves the transfer of an electron from the phenolic hydroxyl group to form a phenoxyl radical. The stability and subsequent reaction pathways of this radical are heavily influenced by the nature and position of substituents on the aromatic ring. nih.gov For bulky phenols, such as those with tert-butyl groups, steric hindrance plays a significant role in the electrochemical outcome. nih.gov

Studies on various tert-butylated phenols have shown that they exhibit irreversible oxidation of the phenol or the corresponding phenolate (B1203915) ion in aprotic environments. nih.gov The oxidation potential and the nature of the products formed depend on the substitution pattern. For instance, the presence of bulky tert-butyl groups at the ortho positions can influence the reaction pathway, sometimes leading to the formation of diphenoquinone (B1195943) products through C-C coupling of the initial phenoxyl radicals. nih.govnih.govresearchgate.net The electrochemical oxidation of 2,6-di-tert-butylphenol, for example, produces 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone. nih.gov The structural and electrostatic characteristics, such as the absence of a substituent at the para position and the presence of bulky ortho substituents, are critical for selective electrochemical oxidation. nih.gov

The electrochemical characterization of this compound would likely reveal an irreversible oxidation peak corresponding to the formation of a phenoxyl radical. The position of this peak would be influenced by the electron-donating effects of the methyl and tert-butoxy (B1229062) groups.

Electrochemical Data for a Related Diphenoquinone

ParameterValue (V)Source
Reduction Potential (Epc) -0.72 researchgate.net
Oxidation Potential (Epa) -0.57 researchgate.net
Reduction Potential (Epc) 0.27 researchgate.net
Oxidation Potential (Epa) 0.48 researchgate.net
Data for 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone in a dichloromethane/methanol solvent mixture. Potentials are versus a reference electrode.

Mechanistic Investigations of Abiotic Environmental Degradation

The environmental fate of this compound is governed by abiotic degradation processes, primarily photolysis and hydrolysis. Understanding these mechanisms is crucial for assessing its persistence and potential transformation in the environment.

Photodegradation, or photolysis, is a key process for the transformation of phenolic compounds in the aquatic environment upon exposure to sunlight. The direct photolysis of tert-butylated phenols (TBPs) in water can occur, leading to the formation of various transformation products. researchgate.net The degradation rate and pathway are influenced by factors such as the wavelength of light, pH, and the presence of other substances in the water that can act as photosensitizers or quenchers.

Studies on related compounds like 4-tert-butylphenol (B1678320) (4-t-BP) show that photolytic degradation can proceed through different systems, such as direct UV-C photolysis or advanced oxidation processes involving UV with hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻). researchgate.net The degradation rate of 4-t-BP was found to be significantly enhanced in the presence of oxidizing agents, following the order: UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C. researchgate.net

For this compound, photolysis is expected to be initiated by the absorption of UV light, leading to the formation of an excited state molecule. This can be followed by homolytic cleavage of the O-H bond to generate a phenoxyl radical. This radical is a key intermediate that can undergo further reactions, including coupling to form dimeric products or reacting with other species like dissolved oxygen. The tert-butoxy group itself may also undergo photochemical reactions. The kinetics of photodegradation would likely follow pseudo-first-order kinetics, with the rate constant depending on the specific environmental conditions.

The hydrolysis of the ether linkage in this compound would lead to the formation of tert-butanol (B103910) and 3-methyl-1,5-benzenediol (orcinol).

Hydrolysis Reaction: this compound + H₂O → tert-Butanol + 5-Methylresorcinol

In addition to hydrolysis of the ether group, transformation products can also arise from reactions of the phenoxyl radical formed during photolysis. For instance, studies on the photodegradation of 4-tert-butylphenol identified transformation products such as 4-tert-butylcatechol (B165716) and 4,4'-di-tert-butyl-o,o'-biphenol. researchgate.net By analogy, potential transformation products for this compound could include catechols (formed by the addition of a hydroxyl group) and biphenols or diphenoquinones (formed by the dimerization of phenoxyl radicals).

Future Perspectives and Emerging Research Avenues for 3 Tert Butoxy 5 Methylphenol

Development of Novel Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. While 3-(Tert-butoxy)-5-methylphenol is achiral, the development of asymmetric synthetic routes to introduce chirality to its derivatives is a promising area of future research. The focus would be on creating enantiomerically pure compounds where the phenolic scaffold acts as a chiral building block or ligand.

Emerging research could explore several methodologies:

Asymmetric C-H Functionalization: Directing the addition of functional groups to specific positions on the aromatic ring in an enantioselective manner is a frontier in organic synthesis. Catalytic systems, potentially using transition metals with chiral ligands, could be developed to create novel stereocenters.

Kinetic Resolution: If a racemic mixture of a chiral derivative of this compound is synthesized, kinetic resolution using chiral catalysts or enzymes could selectively react with one enantiomer, leaving the other in high enantiomeric excess.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) represents a powerful tool for the synthesis of chiral compounds. rsc.org Research could focus on designing chiral PTCs to facilitate the enantioselective alkylation or other modifications of derivatives of this compound, yielding chiral quaternary products. rsc.org

The successful development of these routes would provide access to new chiral ligands for asymmetric catalysis, and novel building blocks for advanced materials with unique optical or electronic properties.

Exploration of Bio-Inspired Catalysis

The principles of green chemistry are increasingly guiding synthetic strategies, with bio-inspired catalysis emerging as a powerful and sustainable approach. This field uses enzymes or mimics of enzyme active sites to perform chemical transformations with high selectivity and under mild conditions. nih.gov For this compound, this presents a fertile ground for innovation.

Future research could investigate:

Enzymatic Polymerization: Enzymes like laccases and peroxidases are known to catalyze the oxidative polymerization of phenolic compounds. nih.govtandfonline.com Exploring the use of these enzymes with this compound could lead to the synthesis of novel polyphenols with controlled molecular weights and properties. tandfonline.comnih.gov The tert-butoxy (B1229062) group could influence the polymerization process, potentially leading to materials with enhanced thermal stability or solubility.

Selective Functionalization: Bio-inspired catalysts could be developed to perform regioselective C-H functionalization on the phenol (B47542) ring, avoiding the need for traditional protecting group strategies. nih.gov This could enable the precise installation of other functional groups, opening pathways to complex molecular architectures.

Flavin-Mediated Reactions: Inspired by nature's use of flavins, researchers could explore light-mediated catalytic cycles to functionalize the phenol or its derivatives, potentially enabling unique E/Z isomerizations in unsaturated side chains attached to the ring. capes.gov.br

These bio-inspired approaches promise more environmentally friendly synthetic routes and could yield novel polymers and functionalized molecules with applications in biomedicine and materials science. nih.gov

Integration into Advanced Functional Devices

The unique electronic and physical properties of phenolic compounds make them attractive candidates for use in advanced functional materials and devices. Phenolic resins, for example, are known for their excellent thermal resistance, mechanical strength, and electrical insulation properties, making them suitable for use in circuit boards and electronic components. revex.co.inwikipedia.orgthechemco.com

For this compound, future research should focus on its role as a specialized monomer for creating high-performance polymers and composites:

Monomer for Specialty Resins: The tert-butoxy group can serve as a thermolabile protecting group. A polymer created from this compound could be processed into a specific shape or film and then heated to cleave the tert-butyl group, exposing the reactive hydroxyl groups. This could be used to create patterned surfaces or to facilitate cross-linking in a controlled manner for applications in microelectronics. wikipedia.org

Component in Organic Electronics: The phenolic structure is electronically active. By incorporating it into polymers, it could be used in the active layers of organic field-effect transistors (OFETs) or sensors. The substituents (tert-butoxy and methyl) could be modified to tune the material's electronic properties, such as its HOMO/LUMO levels.

High-Performance Composites: Phenolic resins are used to create robust composite materials, such as reinforced Carbon-Carbon (RCC) for aerospace applications. wikipedia.org As a monomer, this compound could be used to create a new class of phenolic resins with enhanced processability or tailored thermal and mechanical properties for demanding industrial applications. elsevier.comallnex.com

Computational Design of Next-Generation Analogues

Computational chemistry provides a powerful toolkit for the in silico design and screening of new molecules, accelerating the discovery of compounds with desired properties. rsc.org This approach can be systematically applied to design next-generation analogues of this compound with enhanced performance characteristics, such as improved antioxidant activity or tailored electronic properties.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate structural features of phenolic compounds with their observed activity. These models can then be used to predict the properties of newly designed analogues.

Density Functional Theory (DFT): DFT calculations can be employed to determine key molecular descriptors related to chemical reactivity and stability. For antioxidant design, important parameters include Bond Dissociation Enthalpy (BDE) of the O-H bond, Ionization Potential (IP), and Electron Affinity (EA). Lower BDE and IP values generally correlate with higher antioxidant efficacy.

The following table illustrates a conceptual framework for the computational design of new analogues, where different substituents are systematically evaluated to predict their effect on antioxidant potential.

Analogue Structure (Modification on this compound)Hypothetical Substituent (R)Predicted Property ChangePotential Application
Addition of Electron-Donating Group (e.g., -OCH₃)-OCH₃ at C2Decrease O-H BDE; Decrease IPEnhanced Antioxidant for Polymers
Addition of Electron-Withdrawing Group (e.g., -CF₃)-CF₃ at C2Increase O-H BDE; Increase IPMonomer for High-Stability Resins
Extension of Conjugation (e.g., vinyl group)-CH=CH₂ at C2Modified Electronic Properties (HOMO/LUMO)Organic Semiconductor Component
Introduction of a Second Hydroxyl Group-OH at C2 (catechol-type)Significantly Decrease BDE; Enhance H-bondingPotent Biological Antioxidant

By systematically modeling such changes, research can be prioritized on the most promising candidates for synthesis and experimental validation.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The most significant breakthroughs involving this compound will likely emerge from research that bridges the gap between traditional organic chemistry and materials science. This interdisciplinary approach leverages advancements in synthesis to create novel materials with precisely engineered functions.

Future collaborative efforts could focus on:

From Monomer Design to Polymer Function: Integrating the computational design of novel phenolic analogues (Section 8.4) with advanced synthetic methodologies (Section 8.1) will allow for the creation of monomers with specific, predictable properties. These monomers can then be polymerized, perhaps using bio-inspired techniques (Section 8.2), to produce functional materials. nih.gov

Smart Materials and Coatings: Research could target the development of "smart" polymers that respond to external stimuli. For instance, a polymer incorporating this compound could be designed to release an active compound upon a change in pH or temperature, driven by the cleavage of the tert-butoxy group. Such materials could find use in drug delivery or self-healing coatings. allnex.com

Sustainable Materials from Bio-renewable Sources: While this compound itself is synthetic, it belongs to the broader class of phenols, which are abundant in bio-renewable sources like lignin. rsc.org Interdisciplinary research could focus on developing catalytic pathways to produce similar functionalized phenols from biomass, and then using these to create sustainable, high-performance polymers and composites, reducing reliance on petrochemical feedstocks. elsevier.com

By fostering collaboration between synthetic chemists, computational scientists, and materials engineers, the full potential of functionalized phenols like this compound can be realized, leading to the development of next-generation materials for a wide range of technological applications. wikipedia.orggoogle.com

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butoxy)-5-methylphenol, and how can reaction conditions be optimized to improve yield?

The synthesis of phenolic ethers like this compound typically involves alkylation of a phenolic hydroxyl group. A practical approach is the Williamson ether synthesis, where 5-methylresorcinol reacts with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Evidence from analogous syntheses (e.g., tert-butyl-4-methoxyphenol) suggests that solvent choice (e.g., acetone or DMF) and temperature control (80–100°C) significantly impact reaction efficiency . Optimization may involve varying the molar ratio of reactants (1:1.2 phenol:alkylating agent) and monitoring by TLC or HPLC for intermediate purity.

Q. How can chromatographic techniques be applied to purify this compound, and what analytical standards should be prioritized?

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For higher purity (>95%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Analytical validation should include:

  • HPLC-UV : Retention time comparison against a commercial standard (if available).
  • NMR : Confirmation of tert-butoxy (δ ~1.3 ppm, singlet) and aromatic proton splitting patterns .
  • HRMS : Exact mass verification (calculated for C₁₂H₁₈O₂: 194.1307).

Q. What spectroscopic methods are critical for characterizing tert-butoxy-substituted phenolic compounds?

  • ¹H/¹³C NMR : Key for identifying substituent positions. For example, the tert-butoxy group shows a singlet at ~1.3 ppm (¹H) and ~28–30 ppm (quaternary carbon, ¹³C). Aromatic protons adjacent to electron-donating groups (e.g., -O-tert-butyl) exhibit downfield shifts .
  • FT-IR : Confirmation of phenolic O-H stretch (broad ~3200 cm⁻¹, if free hydroxyls remain) and ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of tert-butoxy group introduction in poly-substituted phenols?

Density Functional Theory (DFT) calculations can model electron density distributions and transition states to predict preferred alkylation sites. For example, meta-substituted phenols (e.g., 5-methylresorcinol) may favor tert-butoxy addition at the less sterically hindered position. Software like Gaussian or ORCA can optimize geometries and calculate activation energies, guiding experimental design .

Q. What strategies resolve contradictions in reported bioactivity data for tert-butoxy phenolic derivatives?

Discrepancies in bioactivity (e.g., antimicrobial or antioxidant assays) often arise from variations in:

  • Purity : Impurities >5% can skew results; validate via LC-MS .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line/variability.
  • Structural analogs : Compare with structurally defined compounds (e.g., tert-butyl-4-methoxyphenol) to isolate substituent effects .

Q. How can environmental degradation pathways of this compound be studied to assess ecological risks?

  • Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions, monitor by LC-MS for breakdown products (e.g., tert-butanol, quinones) .
  • Microbial degradation : Use soil or wastewater microcosms; quantify residual compound via GC-MS .
  • Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values .

Q. What methodologies enable the study of this compound’s role in radical scavenging or polymerization inhibition?

  • DPPH/ABTS assays : Measure antioxidant capacity via UV-Vis absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .
  • Polymer stabilization : Incorporate into polyethylene or polystyrene; track oxidative degradation (e.g., carbonyl index via FT-IR) under accelerated aging conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.